3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline 3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline
Brand Name: Vulcanchem
CAS No.: 2097984-32-0
VCID: VC3208075
InChI: InChI=1S/C12H12FN3S/c13-6-7-17-12-5-4-11(15-16-12)9-2-1-3-10(14)8-9/h1-5,8H,6-7,14H2
SMILES: C1=CC(=CC(=C1)N)C2=NN=C(C=C2)SCCF
Molecular Formula: C12H12FN3S
Molecular Weight: 249.31 g/mol

3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline

CAS No.: 2097984-32-0

Cat. No.: VC3208075

Molecular Formula: C12H12FN3S

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline - 2097984-32-0

Specification

CAS No. 2097984-32-0
Molecular Formula C12H12FN3S
Molecular Weight 249.31 g/mol
IUPAC Name 3-[6-(2-fluoroethylsulfanyl)pyridazin-3-yl]aniline
Standard InChI InChI=1S/C12H12FN3S/c13-6-7-17-12-5-4-11(15-16-12)9-2-1-3-10(14)8-9/h1-5,8H,6-7,14H2
Standard InChI Key DKXZRJRNZYJZKY-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N)C2=NN=C(C=C2)SCCF
Canonical SMILES C1=CC(=CC(=C1)N)C2=NN=C(C=C2)SCCF

Introduction

3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline is a complex organic compound with a molecular formula of C12H12FN3S and a molecular weight of 249.31 g/mol. This compound is notable for its sulfur-containing heterocyclic structure, which confers it with diverse applications across various scientific fields, including medicine, agriculture, materials science, environmental science, and chemical engineering.

3.1. Medicine: Anticancer Research

Compounds with pyridazine cores, similar to 3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline, have been explored for their pharmacological activities, including anticancer properties. The structural diversity of pyridazine derivatives allows them to interact with various biological targets, making them promising candidates for drug development.

3.2. Agriculture: Herbicide Development

In agriculture, pyridazine derivatives are known for their herbicidal activity. These compounds can disrupt plant growth at the molecular level, making them useful in the development of new herbicides.

3.3. Materials Science: Electronic Materials

The unique sulfur-containing structure of this compound makes it a candidate for the development of electronic materials. Such materials could exhibit specific conductive or semiconductive properties, which are valuable in electronics.

3.4. Environmental Science: Pollution Remediation

Research into environmental applications includes pollution remediation. The chemical properties of this compound could be utilized to design processes for neutralizing or removing pollutants from ecosystems.

3.5. Chemical Engineering: Process Optimization

In chemical engineering, the stability and reactivity of this compound can be leveraged to optimize chemical processes. This is crucial in industrial settings where efficiency is paramount.

3.6. Biochemistry: Enzyme Inhibition

In biochemistry, the compound may play a role in enzyme inhibition. By interacting with specific enzymes, it can regulate biochemical pathways, which is important for understanding and treating metabolic disorders.

Synthesis and Characterization

While specific synthesis protocols for 3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline are not widely documented, similar compounds often involve multi-step reactions starting from commercially available precursors. Characterization typically involves spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the compound.

Future Research Directions

Given its diverse potential applications, further research on 3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline should focus on optimizing its synthesis, exploring its pharmacological and environmental effects, and developing new materials based on its unique structure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator